methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate
Description
Methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a pyridazine ring via a sulfanylacetamide bridge. The pyridazine moiety is substituted at the 6-position with a cyclopropaneamide group, introducing steric and electronic complexity. The compound’s design combines a benzoate ester (enhancing lipophilicity) with a polar sulfanylacetamide linker and a pyridazine heterocycle (offering hydrogen-bonding capabilities), balancing solubility and membrane permeability.
Properties
IUPAC Name |
methyl 4-[[2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-26-18(25)12-4-6-13(7-5-12)19-15(23)10-27-16-9-8-14(21-22-16)20-17(24)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFOVMUQGUIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets.
Mode of Action
Pyridazine derivatives have been shown to interact with their targets in a variety of ways, leading to a wide range of physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs: quinoline-based benzoates (), pyridazine/isoxazole-linked ethyl benzoates (), and triazine-containing sulfonylurea herbicides (). Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The target compound’s pyridazine-cyclopropaneamide system distinguishes it from quinoline-based analogs (e.g., C1–C7), which prioritize bulkier aromatic substituents for π-π interactions . Unlike ethyl benzoates (I-6230 series), the methyl ester in the target may reduce solubility but improve metabolic stability .
The cyclopropaneamide introduces rigidity and stereoelectronic effects absent in triazine-based herbicides (e.g., metsulfuron methyl), which rely on sulfonylurea motifs for enzyme inhibition .
Synthesis and Characterization: Quinoline derivatives (C1–C7) were crystallized in ethyl acetate and validated via NMR/HRMS , whereas the target compound likely requires thiol-amide coupling steps. Sulfonylureas () employ carbamate chemistry, emphasizing agricultural rather than pharmaceutical applications .
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